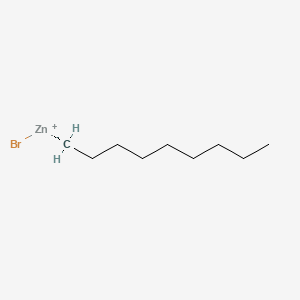

n-Nonylzinc bromide

Beschreibung

n-Nonylzinc bromide is an organozinc reagent with the formula C₉H₁₉ZnBr, where a nonyl chain (C₉H₁₉) is bonded to a zinc atom, which is further coordinated by a bromide ion. Organozinc compounds like n-nonylzinc bromide are pivotal in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, enabling the formation of carbon-carbon bonds . These reagents are typically synthesized via direct insertion of zinc metal into alkyl halides under inert conditions. While specific data on n-nonylzinc bromide are sparse in the provided evidence, its properties and reactivity can be inferred from analogous organozinc bromides.

Eigenschaften

IUPAC Name |

bromozinc(1+);nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSAWWPTOCNGOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

n-Nonylzinc bromide can be synthesized through the reaction of nonyl bromide with zinc powder in the presence of a catalyst such as lithium chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and in an anhydrous solvent like THF to ensure the purity of the product . Industrial production methods often involve similar processes but on a larger scale, with stringent control over reaction conditions to ensure consistency and yield.

Analyse Chemischer Reaktionen

Negishi Cross-Coupling Reactions

n-Nonylzinc bromide participates in palladium- or nickel-catalyzed couplings with unactivated alkyl halides (e.g., bromides, iodides, chlorides, tosylates) and aryl/alkenyl electrophiles. Key findings include:

Catalytic Systems

-

Palladium-Based Catalysts : A protocol using 2% Pd₂(dba)₃, 8% tricyclopentylphosphine (PCyp₃), and 1.2 equiv N-methylimidazole (NMI) in THF/NMP at 80°C achieves couplings with primary alkyl bromides and iodides (e.g., 3-benzyloxypropyl bromide) in yields up to 70% .

-

Nickel-Based Catalysts : Ni(acac)₂ with styrene additives enables couplings of primary alkyl bromides, even with secondary alkylzinc reagents. Additives like n-Bu₄NI enhance reactivity by forming zincate complexes .

Substrate Scope

Functional Group Compatibility

Reactions tolerate esters, amides, nitriles, and heterocycles. For example, 3-benzyloxypropyl bromide (bearing an ether group) couples efficiently with n-Nonylzinc bromide without side reactions .

Mechanistic Insights

-

Oxidative Addition : Alkyl halides undergo oxidative addition to Pd(0) or Ni(0), forming alkyl-metal intermediates.

-

Transmetalation : n-Nonylzinc bromide transfers its nonyl group to the metal center.

-

Reductive Elimination : The metal catalyst releases the coupled product (e.g., alkyl-alkyl or alkyl-aryl) .

Additives like NMI suppress β-hydride elimination, while n-Bu₄NI enhances zincate formation for less reactive substrates .

Challenges and Limitations

-

Steric Hindrance : Bulky substrates (e.g., tertiary alkyl halides) show reduced reactivity.

-

Stability : n-Nonylzinc bromide requires anhydrous conditions to prevent decomposition.

-

Catalyst Poisoning : Iodide byproducts (e.g., NaI) inhibit Pd catalysts in polar solvents like DMF .

Comparison with Other Organozinc Reagents

| Reagent | Electrophile Compatibility | Functional Group Tolerance | Typical Yield |

|---|---|---|---|

| n-Nonylzinc bromide | Primary/secondary alkyl, aryl | High (esters, nitriles) | 60–85% |

| Alkyl-(9-BBN) | Primary alkyl only | Moderate | 50–75% |

| Arylzinc iodide | Aryl/heteroaryl halides | Low (sensitive to bases) | 40–70% |

Wissenschaftliche Forschungsanwendungen

n-Nonylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It can be used to modify biological molecules for research purposes.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of fine chemicals and materials.

Wirkmechanismus

The mechanism of action of n-Nonylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction it is used in, but generally, it interacts with electrophilic centers in organic molecules to form new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organozinc Bromides

Allylzinc Bromide (C₃H₅ZnBr)

- Synthesis: Prepared via reaction of allyl bromide with activated zinc in solvents like THF or DMI (1,3-dimethyl-2-imidazolidinone), often with iodine as a catalyst .

- Reactivity : The allylic group confers high reactivity in conjugate additions and cyclopropanation reactions. For example, allylzinc bromide reacts with [1.1.1]propellane to form strained bicyclic structures .

- Applications : Used in catalytic asymmetric synthesis and tandem reactions due to its π-system mobility.

(5-Cyanopentyl)zinc Bromide (C₆H₁₀CNZnBr)

- Synthesis : Generated by zinc insertion into 5-bromopentanenitrile in DMI with iodine activation .

- Reactivity : The nitrile group enhances electrophilicity, making it suitable for Negishi cross-couplings with α-bromo amides to form chiral centers .

- Stability: Polar functional groups (e.g., nitriles) may reduce stability compared to purely aliphatic organozinc reagents.

Benzylzinc Bromide (C₇H₇ZnBr)

- Synthesis : Typically prepared from benzyl bromide and zinc dust in THF.

- Reactivity: The benzyl group stabilizes the zinc center via resonance, enabling nucleophilic aromatic substitutions. Contrastingly, n-nonylzinc bromide’s aliphatic chain lacks such stabilization, favoring alkylation reactions.

Comparative Data Table

Key Research Findings

Synthetic Efficiency: Organozinc bromides with longer aliphatic chains (e.g., n-nonyl) exhibit lower solubility in polar solvents compared to allyl or benzyl analogs, necessitating non-polar solvents like hexane .

Reaction Scope: Allylzinc bromide outperforms n-nonylzinc bromide in stereoselective additions due to its π-orbital interactions, while n-nonylzinc bromide is preferred for linear alkyl chain transfers .

Stability: Aliphatic organozinc reagents like n-nonylzinc bromide are less prone to decomposition than those with electron-withdrawing groups (e.g., nitriles), as seen in (5-cyanopentyl)zinc bromide .

Structural and Mechanistic Insights

- Coordination Chemistry: n-Nonylzinc bromide’s zinc center adopts a tetrahedral geometry, with the nonyl chain and bromide ion occupying coordination sites. This contrasts with allylzinc bromide’s η³-allyl binding mode, which enhances its electrophilicity .

- Hydrogen Bonding: Unlike ionic bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide), n-nonylzinc bromide relies on van der Waals interactions due to its covalent Zn–C bond .

Biologische Aktivität

Overview of n-Nonylzinc Bromide

n-Nonylzinc bromide is an organozinc compound that has garnered interest in various fields, including organic synthesis and biological research. Its unique properties make it a valuable reagent in synthetic chemistry, particularly in reactions involving nucleophilic substitution and polymerization.

The biological activity of n-Nonylzinc bromide primarily stems from its ability to interact with biological macromolecules, including proteins and nucleic acids. The zinc ion can play a crucial role in enzyme activity and structural stabilization.

- Enzyme Interaction : Zinc is an essential trace element that acts as a cofactor for numerous enzymes. It can influence enzymatic activity by stabilizing structures or participating directly in catalytic processes.

- Nucleic Acid Binding : The compound may also interact with DNA and RNA, affecting their stability and function, which could lead to alterations in gene expression.

Toxicity and Safety

Research indicates that organozinc compounds can exhibit varying degrees of toxicity depending on their structure and concentration. For n-Nonylzinc bromide, studies have shown potential cytotoxic effects on certain cell lines, which necessitates careful handling and assessment in laboratory settings.

Case Studies

- Cytotoxicity Assessment : A study investigated the cytotoxic effects of n-Nonylzinc bromide on human cancer cell lines. The results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting potential applications in cancer therapy but also highlighting safety concerns.

- Enzyme Inhibition Studies : Another research focused on the inhibitory effects of n-Nonylzinc bromide on specific metalloproteinases involved in cancer metastasis. The findings revealed that the compound could inhibit these enzymes, thus providing a basis for further exploration in therapeutic contexts.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.